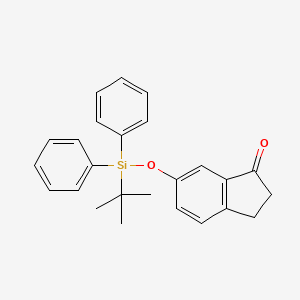
6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one
Übersicht
Beschreibung
6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) group attached to a dihydroindenone structure. The TBDPS group is commonly used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions and resistance to nucleophilic species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The general steps are as follows:
- Dissolve the starting material containing the hydroxyl group in DMF.
- Add TBDPSCl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed.
- Quench the reaction with methanol.
- Purify the product using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) or TAS-F in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Removal of the TBDPS group to yield the free hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions. It can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar to TBDPS ethers but with different steric and electronic properties.
Triisopropylsilyl (TIPS) ethers: More resistant to acidic conditions compared to TBDPS ethers.
Trimethylsilyl (TMS) ethers: Less sterically hindered and more easily removed than TBDPS ethers.
Uniqueness
6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is unique due to the combination of the TBDPS protecting group and the dihydroindenone core. The TBDPS group offers increased stability towards acidic hydrolysis and nucleophilic species, making it a valuable protecting group in complex synthetic sequences .
Eigenschaften
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19-15-17-24(26)23(19)18-20/h4-14,16,18H,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPUSJGAAHOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














